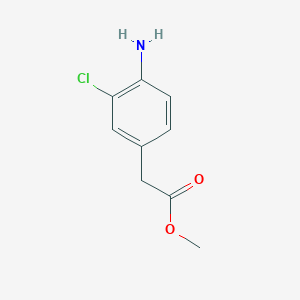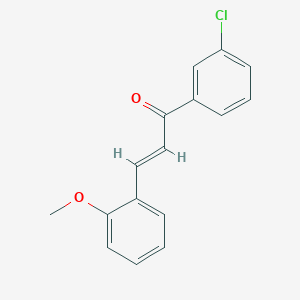![molecular formula C9H12O2 B3071758 1-[3-(Hydroxymethyl)phenyl]ethanol CAS No. 1013027-15-0](/img/structure/B3071758.png)
1-[3-(Hydroxymethyl)phenyl]ethanol
Übersicht
Beschreibung
“1-[3-(Hydroxymethyl)phenyl]ethanol” is a chemical compound with the CAS Number: 1013027-15-0. It has a molecular weight of 152.19 . The IUPAC name for this compound is 1-(3-(hydroxymethyl)phenyl)ethan-1-ol .
Synthesis Analysis
The synthesis of “1-[3-(Hydroxymethyl)phenyl]ethanol” involves reaction conditions with lithium aluminium tetrahydride in tetrahydrofuran at 0 degrees Celsius for 12 hours .Molecular Structure Analysis
The molecular formula of “1-[3-(Hydroxymethyl)phenyl]ethanol” is C9H12O2 . The InChI key is DSSWHCHVXBFCOZ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes
This process involves the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, catalyzed by a gold(I) N-heterocyclic carbene complex. It results in the formation of (E)-(3-phenethoxy-1-butenyl)benzene as a single regio- and stereoisomer (Zhang & Widenhoefer, 2008).
Multienzymatic Synthesis of Enantiomerically Pure Diols
Using oxidoreductases, enantiomerically pure diols, including (1R)-1-[3-(hydroxymethyl)phenyl]ethanol, can be prepared in a one-pot operation. This process yields nearly quantitative enantiomeric purity greater than 95% (Gennaro et al., 2010).
Bioavailability and Metabolism Studies
- Synthesis of Tritium-Labeled Hydroxytyrosol: This study involved the formation of hydroxytyrosol by reducing the corresponding acid with tetrabutylammonium boronate. Tritium labeling of hydroxytyrosol was accomplished for use in bioavailability and metabolism studies (Tuck, Tan, & Hayball, 2000).
Chemical Structure and Properties
- Stereoselective Synthesis of Phthalans: Cyclization of pure enantiomers of 1-{2-[hydroxy(diaryl)methyl]phenyl}ethanol proceeds stereoselectively, forming 1,3-disubstituted 1,3-dihydroisobenzofurans (phthalans) in moderate-to-high enantiomeric or diastereomeric purity (Shishkina, Sokolovskaya, & Demyanovich, 2016).
Biocatalytic Applications
- Asymmetric Hydrolysis for Synthesis of Steganacin and Salmeterol: Optically pure 1-(3’,4’-methylenedioxyphenyl) ethanol, a key chiral intermediate for these syntheses, was obtained using Bacillus amyloliquefaciens esterase. Optimization of reaction conditions significantly improved the enantioselectivity of the biocatalyzed reaction (Liu, Zheng, Imanaka, & Xu, 2014).
Enzymatic Transesterification
- Enantioselective Transesterification Using Pseudomonas aeruginosa Lipase: This process involved the transesterification of 1-phenyl ethanol to obtain chirally pure aryl ethanols with good yield and enantioselectivity. The addition of ionic liquids in the reaction mixture enhanced enantioselectivity (Singh, Singh, & Banerjee, 2010).
Eigenschaften
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,10-11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSWHCHVXBFCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Hydroxymethyl)phenyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



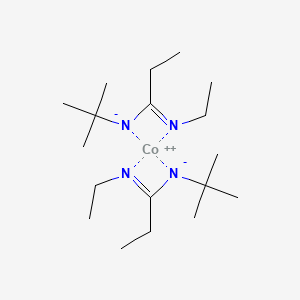
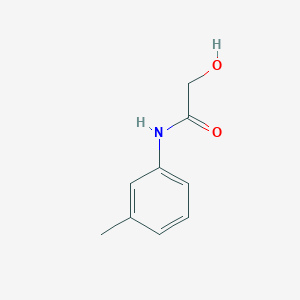
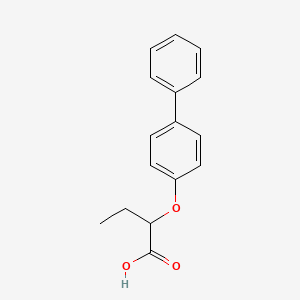
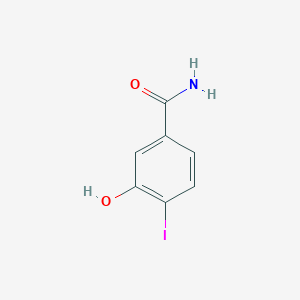
![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)
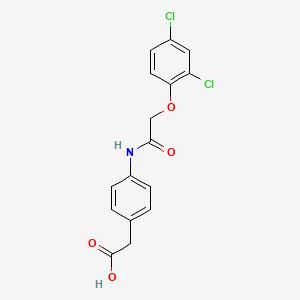
![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)
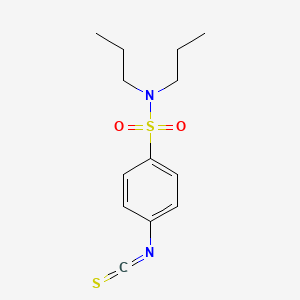
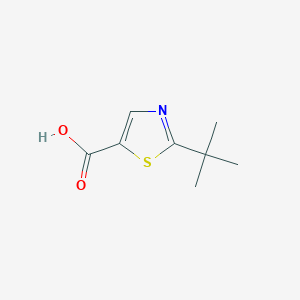
![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)
